

# Application of Ceftazidime-Avibactam in Preclinical Pneumonia Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                            |           |
|----------------------|----------------------------|-----------|
| Compound Name:       | Avibactam sodium dihydrate |           |
| Cat. No.:            | B12400378                  | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of ceftazidime-avibactam in various animal models of pneumonia. The information is compiled from preclinical studies evaluating the efficacy, pharmacokinetics, and pharmacodynamics of this combination antibiotic against key bacterial pathogens.

#### **Overview of Ceftazidime-Avibactam**

Ceftazidime-avibactam is a combination of a third-generation cephalosporin (ceftazidime) and a non-β-lactam β-lactamase inhibitor (avibactam). Avibactam restores the activity of ceftazidime against a broad range of Gram-negative bacteria that produce β-lactamases, including extended-spectrum β-lactamases (ESBLs), Klebsiella pneumoniae carbapenemase (KPC), and AmpC enzymes.[1][2] This combination is a critical therapeutic option for infections caused by carbapenem-resistant Enterobacteriaceae (CRE) and other multidrug-resistant pathogens.[3][4] Preclinical animal models are essential for understanding its in vivo efficacy and for informing clinical dosing strategies, particularly for severe infections like pneumonia.[5]

### **Quantitative Data Summary**

The following tables summarize the key pharmacokinetic and efficacy data from various pneumonia animal model studies.



Table 1: Pharmacokinetic Parameters of Ceftazidime-Avibactam in Animal Models.

| Animal<br>Model                                 | Pathoge<br>n             | Drug &<br>Dose                               | Cmax<br>(µg/mL)        | AUC<br>(μg·h/m<br>L)        | T1/2 (h) | ELF/Pla<br>sma<br>Ratio<br>(AUC) | Referen<br>ce |
|-------------------------------------------------|--------------------------|----------------------------------------------|------------------------|-----------------------------|----------|----------------------------------|---------------|
| Neutrope<br>nic<br>Mouse<br>(Lung<br>Infection) | P.<br>aerugino<br>sa     | Ceftazidi<br>me (1-<br>128<br>mg/kg,<br>SC)  | Dose-<br>depende<br>nt | Dose-<br>proportio<br>nal   | 0.28     | 0.27<br>(unbound<br>)            | [6]           |
| Neutrope<br>nic<br>Mouse<br>(Lung<br>Infection) | P.<br>aerugino<br>sa     | Avibacta<br>m (1-128<br>mg/kg,<br>SC)        | Dose-<br>depende<br>nt | Dose-<br>proportio<br>nal   | 0.24     | 0.22<br>(unbound<br>)            | [6]           |
| Neutrope<br>nic<br>Rabbit<br>(Pneumo<br>nia)    | KPC-K.<br>pneumon<br>iae | Ceftazidi<br>me (60-<br>120<br>mg/kg,<br>IV) | -                      | 287-608<br>(single<br>dose) | -        | -                                | [7][8]        |
| Neutrope<br>nic<br>Rabbit<br>(Pneumo<br>nia)    | KPC-K.<br>pneumon<br>iae | Avibacta<br>m (15-30<br>mg/kg,<br>IV)        | -                      | 21-48<br>(single<br>dose)   | -        | -                                | [7][8]        |

Cmax: Maximum concentration; AUC: Area under the concentration-time curve; T1/2: Half-life; ELF: Epithelial Lining Fluid; SC: Subcutaneous; IV: Intravenous; KPC: Klebsiella pneumoniae carbapenemase.

# Table 2: Efficacy of Ceftazidime-Avibactam in Pneumonia Animal Models.



| Animal<br>Model       | Pathogen<br>(MIC µg/mL) | Treatment<br>Regimen                                        | Efficacy<br>Endpoint                  | Outcome                                                               | Reference |
|-----------------------|-------------------------|-------------------------------------------------------------|---------------------------------------|-----------------------------------------------------------------------|-----------|
| Neutropenic<br>Mouse  | P. aeruginosa<br>(≤32)  | Human-<br>simulated<br>dose (2g<br>CAZ/0.5g AVI<br>q8h)     | Bacterial load<br>(log10<br>CFU/lung) | >1 log10<br>reduction in<br>CFU                                       | [9][10]   |
| Neutropenic<br>Mouse  | P. aeruginosa<br>(64)   | Human-<br>simulated<br>dose (2g<br>CAZ/0.5g AVI<br>q8h)     | Bacterial load<br>(log10<br>CFU/lung) | No efficacy<br>observed                                               | [9][10]   |
| Neutropenic<br>Rabbit | KPC-K.<br>pneumoniae    | 120 mg/kg<br>CAZ / 30<br>mg/kg AVI<br>q6h (14 days)         | Survival Rate                         | Significantly prolonged survival vs. control                          | [7][11]   |
| Neutropenic<br>Rabbit | KPC-K.<br>pneumoniae    | 120 mg/kg<br>CAZ / 30<br>mg/kg AVI<br>q6h (7 or 14<br>days) | Bacterial<br>load, lung<br>weight     | Significant reduction in bacterial burden and lung weight vs. control | [7][11]   |

CAZ: Ceftazidime; AVI: Avibactam; MIC: Minimum Inhibitory Concentration; CFU: Colony Forming Units; q8h: every 8 hours; q6h: every 6 hours.

### **Experimental Protocols**

# Neutropenic Murine Pneumonia Model for Pseudomonas aeruginosa

This model is used to assess the efficacy of ceftazidime-avibactam against P. aeruginosa lung infections in an immunocompromised host.

Protocol:



- Immunosuppression: Render mice neutropenic by administering cyclophosphamide intraperitoneally. A common regimen is 150 mg/kg four days before infection and 100 mg/kg one day before infection.
- Infection: Anesthetize mice and intranasally inoculate with approximately 10<sup>6</sup> CFU of a P. aeruginosa strain.
- Treatment Initiation: Begin treatment with ceftazidime-avibactam 2 hours post-infection.

  Administration is typically subcutaneous to simulate human plasma exposures.[12]
- Dosing: Administer human-simulated plasma exposures, such as those mimicking a 2g ceftazidime plus 0.5g avibactam dose every 8 hours, delivered as a 2-hour infusion.[9][10]
- Efficacy Assessment: At 24 hours post-treatment initiation, euthanize the mice. Aseptically remove the lungs, homogenize, and perform serial dilutions for quantitative culture to determine the bacterial load (CFU/lung).
- Pharmacokinetic Analysis: For PK studies, collect blood samples via cardiac puncture and bronchoalveolar lavage fluid at multiple time points after drug administration to determine drug concentrations in plasma and epithelial lining fluid (ELF).[6][9]

# Persistently Neutropenic Rabbit Pneumonia Model for KPC-Klebsiella pneumoniae

This model is valuable for studying the efficacy of ceftazidime-avibactam against highly resistant carbapenemase-producing K. pneumoniae in a severely immunocompromised host.

#### Protocol:

- Immunosuppression: Induce neutropenia in rabbits using cytarabine (Ara-C) administered intravenously for several days to achieve persistent neutropenia.
- Infection: Anesthetize the rabbits and establish pneumonia via direct endotracheal inoculation of a KPC-producing K. pneumoniae (KPC-Kp) strain.[7][11]
- Treatment Initiation: Start treatment intravenously at a defined time point post-infection.



- Dosing: Administer ceftazidime-avibactam intravenously. A reported effective regimen is 120 mg/kg ceftazidime with 30 mg/kg avibactam every 6 hours.[7][11]
- Efficacy Assessment:
  - Survival: Monitor animals for up to 14 days to assess survival rates.[7][11]
  - Microbiological Burden: At the end of the treatment course (e.g., 7 or 14 days), euthanize the animals. Collect lung tissue and bronchoalveolar lavage fluid for quantitative bacterial culture.[7][11]
  - Pathology: Assess lung weights and pulmonary hemorrhage scores as markers of lung injury.[7][11]
- Pharmacokinetic Analysis: For PK studies, place a central venous catheter for serial blood sampling after single or multiple doses to determine plasma drug concentrations.

### **Diagrams and Workflows**

**Mechanism of Action: Ceftazidime-Avibactam** 













Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Ceftazidime-Avibactam for the Treatment of Carbapenem-Resistant Klebsiella
   Pneumoniae Infection: A Retrospective, Single Center Study PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of a Ceftazidime-Avibactam Combination in a Murine Model of Septicemia Caused by Enterobacteriaceae Species Producing AmpC or Extended-Spectrum β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ceftazidime-Avibactam in the Treatment of Patients with Bacteremia or Nosocomial Pneumonia: A Systematic Review and Meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 4. Treatment of Carbapenem-Resistant Enterobacteriaceae Infections with Ceftazidime-Avibactam - PMC [pmc.ncbi.nlm.nih.gov]

#### Methodological & Application





- 5. Selecting the dosage of ceftazidime—avibactam in the perfect storm of nosocomial pneumonia PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. journals.asm.org [journals.asm.org]
- 8. Pharmacokinetics and Efficacy of Ceftazidime-Avibactam in the Treatment of Experimental Pneumonia Caused by Klebsiella pneumoniae Carbapenemase-Producing K. pneumoniae in Persistently Neutropenic Rabbits PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. journals.asm.org [journals.asm.org]
- 10. Efficacies of ceftazidime-avibactam and ceftazidime against Pseudomonas aeruginosa in a murine lung infection model PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pharmacokinetics and Efficacy of Ceftazidime-Avibactam in the Treatment of Experimental Pneumonia Caused by Klebsiella pneumoniae Carbapenemase-Producing K. pneumoniae in Persistently Neutropenic Rabbits PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Penetration of Ceftazidime and Avibactam into Epithelial Lining Fluid in Thigh- and Lung-Infected Mice PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application of Ceftazidime-Avibactam in Preclinical Pneumonia Animal Models: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12400378#application-of-avibactam-in-pneumonia-animal-models]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com